molecular formula C19H14ClN5OS B2932021 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide CAS No. 893917-57-2

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2932021
CAS No.: 893917-57-2
M. Wt: 395.87
InChI Key: MKLWGOUTSQBNBF-UHFFFAOYSA-N
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Description

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a privileged scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the pyrazolo[3,4-d]pyrimidine core through a cyclization reactionThe reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like glacial acetic acid to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other pyrazolopyrimidine derivatives, such as:

Compared to these compounds, 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide stands out due to its unique combination of a pyrazolo[3,4-d]pyrimidine core with a sulfanyl and phenylacetamide group, which enhances its biological activity and specificity .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-13-5-4-8-15(9-13)25-18-16(10-23-25)19(22-12-21-18)27-11-17(26)24-14-6-2-1-3-7-14/h1-10,12H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLWGOUTSQBNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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